3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group helps to protect the amine functionality during various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the amide bond: The protected amine is then reacted with 4-fluorobenzyl chloride to form the corresponding amide.
Introduction of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base like triethylamine.
Deprotection reactions: TFA in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution reactions: The major products are typically N-substituted derivatives of the original compound.
Deprotection reactions: The major product is the free amine, which can be further functionalized.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
- 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid
- 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties to the molecule. This makes it particularly useful in the synthesis of fluorinated compounds, which are often of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLZAZIWZYOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.